molecular formula C26H18N4O6S2 B217812 N-Linoleoyldopamine CAS No. 105955-12-2

N-Linoleoyldopamine

Cat. No.: B217812
CAS No.: 105955-12-2
M. Wt: 415.6 g/mol
InChI Key: SZYHQIGUKQSEJD-HZJYTTRNSA-N
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Description

N-Linoleoyldopamine is a bioactive lipid derivative formed by the conjugation of dopamine with linoleic acid via an amide bond. It belongs to the N-acyldopamine family, characterized by a catechol moiety (dopamine) linked to a fatty acid chain. This compound exhibits potent inhibitory activity against arachidonate 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC50 of 2.3 nM in vitro, surpassing the efficacy of the reference inhibitor AA 861 (IC50 = 8 nM) . Its dual functionality—combining the redox-active catechol group and lipophilic linoleoyl chain—enables interactions with both enzymatic active sites and lipid membranes, making it a critical molecule in anti-inflammatory and neuroprotective research.

Properties

CAS No.

105955-12-2

Molecular Formula

C26H18N4O6S2

Molecular Weight

415.6 g/mol

IUPAC Name

(9Z,12Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]octadeca-9,12-dienamide

InChI

InChI=1S/C26H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(30)27-21-20-23-18-19-24(28)25(29)22-23/h6-7,9-10,18-19,22,28-29H,2-5,8,11-17,20-21H2,1H3,(H,27,30)/b7-6-,10-9-

InChI Key

SZYHQIGUKQSEJD-HZJYTTRNSA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)NCCC1=CC(=C(C=C1)O)O

Synonyms

N-linoleoyldopamine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of N-Acyldopamine Derivatives

Compound Fatty Acid Chain IC50 (5-LOX Inhibition) Key Biological Activities
This compound Linoleic acid (C18:2) 2.3 nM Potent 5-LOX inhibition, anti-inflammatory
N-Oleoyldopamine Oleic acid (C18:1) Not reported Antioxidant, neuroprotective
N-Palmitoyldopamine Palmitic acid (C16:0) Not reported Hypothesized membrane stabilization

Key Findings :

  • The degree of unsaturation in the fatty acid chain correlates with 5-LOX inhibitory potency. Linoleic acid (two double bonds) enhances binding affinity compared to monounsaturated (oleic acid) or saturated (palmitic acid) chains .
  • N-Oleoyldopamine, while structurally similar, lacks published IC50 data for 5-LOX, though it is implicated in neuroprotection via TRPV1 channel modulation .

Catechol-Containing Inhibitors

This compound’s catechol group is critical for its bioactivity, paralleling other catechol derivatives like N-caffeoyl-β-phenethylamine (CaP):

Table 2: Catechol-Containing Inhibitors

Compound Structure IC50 (5-LOX) Effect on Prostaglandin Synthesis
This compound Dopamine + linoleate 2.3 nM Specific 5-LOX inhibition
N-Caffeoyl-β-phenethylamine (CaP) Caffeic acid + phenethylamine 8.5 nM Biphasic: Enhances PG synthesis at low conc.; inhibits at high conc.

Key Findings :

  • Unlike CaP, which exhibits concentration-dependent dual effects on prostaglandin (PG) synthesis, this compound specifically targets 5-LOX without modulating cyclooxygenase (COX) activity .
  • The lipophilic chain in this compound enhances membrane permeability, improving bioavailability compared to CaP’s shorter phenethylamine backbone .

Mechanistic Insights and Research Implications

  • Structure-Activity Relationship (SAR): The catechol group’s redox activity enables free radical scavenging, while the linoleoyl chain stabilizes interactions with 5-LOX’s hydrophobic substrate-binding pocket .
  • Therapeutic Potential: this compound’s specificity for 5-LOX positions it as a candidate for treating leukotriene-mediated diseases (e.g., asthma, atherosclerosis), avoiding COX-related side effects common in NSAIDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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